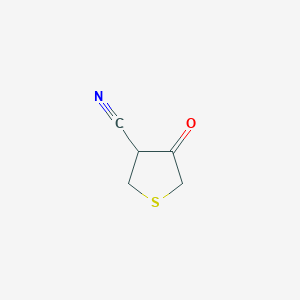

4-Cyano-3-tetrahydrothiophenone

Description

Contextualization within Thiophenone and Nitrile Chemistry

4-Cyano-3-tetrahydrothiophenone belongs to the classes of thiophenones and nitriles. Thiophenones are derivatives of thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom. nih.govbritannica.com The tetrahydro- variant indicates that the thiophene ring is saturated. wikipedia.org The chemistry of thiophenes is extensive, with these compounds serving as important structural motifs in pharmaceuticals and materials science due to their unique electronic properties. benthamdirect.comijprajournal.com

Nitriles are organic compounds that contain a carbon-nitrogen triple bond (–C≡N), referred to as a cyano group. numberanalytics.comresearchgate.net This functional group is highly versatile in organic synthesis. It can be converted into a variety of other functional groups, such as amines, carboxylic acids, and amides, making nitriles valuable precursors in the synthesis of complex organic molecules. researchgate.net The presence of the cyano group in this compound significantly influences its reactivity and potential applications.

Significance of the Tetrahydrothiophene (B86538) Scaffold in Organic Synthesis

The tetrahydrothiophene ring, also known as a thiolane or thiophane, is a five-membered saturated ring containing a sulfur atom. wikipedia.org This scaffold is found in a number of natural products, including the antibiotic albomycins and the vitamin biotin. wikipedia.org In organic synthesis, the tetrahydrothiophene ring can be used as a structural component to build larger, more complex molecules. Its sulfur atom can participate in various chemical reactions, and the ring itself can be modified or used as a template to control the stereochemistry of subsequent reactions. The tetrahydrothiophene framework is a key feature in the development of novel compounds with potential applications in medicinal chemistry and materials science. acs.org

Role of the Cyano Group in Molecular Design and Reactivity

The cyano group is a versatile and highly reactive functional group in organic chemistry. researchgate.net Its strong electron-withdrawing nature can significantly influence the electronic properties of a molecule, affecting its reactivity and physical properties. In molecular design, the cyano group can be used to modulate the polarity and binding affinity of a molecule to a biological target. numberanalytics.comrsc.org

In terms of reactivity, the cyano group can undergo a wide range of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. researchgate.netresearchgate.net In the context of this compound, the cyano group, in conjunction with the adjacent ketone, allows for a variety of chemical manipulations, making it a useful synthon for creating diverse molecular architectures. For instance, it can act as an acrylonitrile (B1666552) anion equivalent in certain reactions. researchgate.net

Historical Perspective and Evolution of Related Chemical Syntheses

The history of thiophene chemistry dates back to 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. nih.govwikipedia.org This discovery spurred the development of numerous synthetic methods for preparing thiophenes and their derivatives. Early methods, such as the Paal-Knorr thiophene synthesis, involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent. wikipedia.orgresearchgate.net

Over the years, more sophisticated and efficient methods for thiophene synthesis have been developed, including the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis. ijprajournal.comresearchgate.net These methods allow for the preparation of a wide variety of substituted thiophenes with greater control over the substitution pattern. The synthesis of this compound itself can be achieved through the cyclization of the Michael adduct of methyl thioglycolate and acrylonitrile. chemicalbook.com The evolution of these synthetic methodologies has been crucial for accessing complex thiophene-containing molecules for various research applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16563-14-7 | chemicalbook.comtcichemicals.com |

| Molecular Formula | C₅H₅NOS | tcichemicals.com |

| Molecular Weight | 127.16 g/mol | tcichemicals.com |

| Appearance | White to light yellow powder/crystal | tcichemicals.com |

| Melting Point | 71 °C | chemicalbook.com |

| Boiling Point | 125 °C at 1 mmHg | chemicalbook.com |

| Density | 1.29 g/cm³ | chemicalbook.com |

| Solubility | Soluble in Methanol | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-oxothiolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPSBDAUCJNDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315991 | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16563-14-7 | |

| Record name | 16563-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 4-Cyano-3-tetrahydrothiophenone

The synthesis of complex heterocyclic molecules like this compound can be approached through various advanced methodologies designed to control stereochemistry, improve efficiency, and adhere to sustainable practices.

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules. For a compound like this compound, which possesses a stereocenter at the C4 position, controlling the three-dimensional arrangement is critical for applications in fields such as pharmaceutical development.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new chiral center. wikipedia.org This approach, along with the use of chiral catalysts, is fundamental to producing enantiomerically pure compounds.

Despite the importance of these methods, a review of available literature does not yield specific, detailed research findings or established protocols for the enantioselective synthesis of this compound using either chiral auxiliaries or specialized chiral catalysis. Research in organocatalytic domino reactions has led to the synthesis of various substituted tetrahydrothiophenes, but specific conditions for the title compound are not detailed. researchgate.net

Table 1: Representative Data for Chiral Auxiliary-Mediated Synthesis

| Catalyst/Auxiliary | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Source |

|---|---|---|---|---|

| Data Not Available | Precursor to this compound | N/A | N/A | N/A |

Enzymatic biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of a cyanide group to aldehydes or ketones to form optically active cyanohydrins. researchgate.net This method is a powerful tool for establishing a cyano-substituted stereocenter.

While the enzymatic synthesis of related compounds like (R)-4-cyano-3-hydroxybutyric acid ethyl ester has been reported, involving steps such as bio-transformation and cyanation, a direct application of hydroxynitrile lyase for the specific synthesis of the this compound scaffold is not documented in the available scientific literature. google.comgoogle.com

Table 2: Research Findings in Enzymatic Synthesis

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Research Focus |

|---|---|---|---|---|

| Hydroxynitrile Lyase | General Aldehyde/Ketone | Chiral Cyanohydrin | Typically >95% | General methodology researchgate.net |

| Data Not Available | Tetrahydro-3-thiophenone | This compound | N/A | No specific data found |

Cascade Reactions and Multi-component Methodologies

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. Multi-component reactions (MCRs) combine three or more starting materials in a single step to form a complex product that incorporates atoms from all reactants. rug.nl These approaches are highly efficient, reducing waste and simplifying synthetic procedures.

These powerful synthetic strategies have been successfully applied to create a wide variety of heterocyclic compounds. nih.govbeilstein-journals.orgnih.gov However, specific literature detailing a cascade or multi-component reaction pathway for the direct synthesis of this compound is not presently available.

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comresearchgate.net Key principles include waste prevention, maximizing atom economy, and designing for energy efficiency.

Microwave-assisted synthesis is a key technique in green chemistry that often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. While microwave irradiation has been effectively used to synthesize various heterocyclic systems, including substituted pyridines and tetrahydro-1,3-thiazepines, there are no specific, documented procedures for the microwave-assisted synthesis of this compound in the reviewed literature. researchgate.netnih.gov

Table 3: Comparison of Synthetic Methods based on Green Chemistry Principles

| Method | Key Principle | Application to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Reaction Time | No specific protocols found in literature. |

| Use of Safer Solvents | Pollution Prevention | No specific protocols found in literature. |

| Catalysis over Stoichiometric Reagents | Atom Economy, Waste Reduction | No specific protocols found in literature. |

Solvent-Free or Environmentally Benign Solvent Systems

The Dieckmann condensation, a cornerstone of cyclic β-keto ester and nitrile synthesis, has traditionally been conducted in organic solvents. However, recent advancements have explored solvent-free conditions, particularly for related substrates. For instance, the Dieckmann condensation of diethyl adipate and diethyl pimelate has been successfully achieved without a solvent, showcasing the potential for greener synthetic routes. jst.go.jp Such solvent-free approaches, often facilitated by solid-supported catalysts or microwave irradiation, offer significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the general success of solvent-free Dieckmann condensations suggests a promising avenue for future research in this area. The use of water as a solvent, as demonstrated in the catalyst-free synthesis of other substituted tetrahydrothiophenes, represents another eco-friendly alternative that warrants investigation for this specific compound.

Mechanistic Investigations of Formation Reactions

The formation of this compound via the Dieckmann condensation involves a well-established, yet nuanced, mechanistic pathway. This intramolecular cyclization of a dinitrile or a cyano-ester is a base-catalyzed process.

Transition State Analysis and Computational Modeling of Reaction Pathways

Computational studies on the Dieckmann condensation have provided valuable insights into the reaction mechanism and transition states. The key step involves the intramolecular nucleophilic attack of an enolate on the other electrophilic nitrile or ester group. purechemistry.org This proceeds through a cyclic transition state. The stability of this transition state is influenced by ring strain and steric interactions. For the formation of a five-membered ring like in this compound, the transition state is generally favored due to lower ring strain compared to smaller or larger rings. While specific computational models for the synthesis of this compound are not prevalent in the literature, theoretical studies on similar intramolecular cyclizations provide a framework for understanding the energetic landscape of this reaction. Such models can help in predicting the feasibility of the reaction and in optimizing reaction conditions.

Catalytic Cycles and Catalyst Design

The Dieckmann condensation is typically base-catalyzed, with the base playing a crucial role in the catalytic cycle. The cycle begins with the deprotonation of the α-carbon to the cyano group, generating a nucleophilic enolate. pw.livechemistnotes.com This enolate then undergoes intramolecular cyclization. The alkoxide generated in the cyclization step then deprotonates another molecule of the starting material, regenerating the enolate and continuing the catalytic cycle. The final product is formed after an acidic workup.

The design of catalysts for the Dieckmann condensation has evolved to include a variety of bases. Traditional catalysts include alkali metal alkoxides, such as sodium ethoxide. More modern approaches may utilize hindered bases to improve selectivity and yield. The development of solid-supported base catalysts could offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.

Derivatization and Functionalization Reactions

The presence of a reactive carbonyl group and an acidic α-proton makes this compound a valuable intermediate for further chemical transformations.

Reactions at the Carbonyl Group

The carbonyl group in this compound is a key site for derivatization. It can undergo a range of typical ketone reactions. For instance, it can be reduced to the corresponding alcohol, which can then be further functionalized. Condensation reactions with amines or hydrazines can be employed to form imines or hydrazones, respectively.

A particularly interesting aspect of its reactivity is its use as an acrylonitrile (B1666552) anion equivalent. This is facilitated by a retro-Dieckmann fragmentation. Upon treatment with a base, the C-C bond between the carbonyl carbon and the cyano-substituted carbon can cleave, leading to the formation of an enolate that is equivalent to the addition of an acrylonitrile anion in subsequent reactions. This unique reactivity allows for the introduction of the acrylonitrile moiety into various molecules under relatively mild conditions.

Below is a table summarizing some potential reactions at the carbonyl group:

| Reaction Type | Reagents | Product Type |

| Reduction | NaBH4, LiAlH4 | 4-Cyano-3-hydroxytetrahydrothiophene |

| Grignard Reaction | RMgX | Tertiary alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Knoevenagel Condensation | Active methylene compound, base | α,β-unsaturated compound |

These reactions highlight the synthetic utility of this compound as a scaffold for generating a diverse array of functionalized molecules.

Transformations of the Nitrile Group

The cyano group in this compound is a key functional handle that can be elaborated into various other functionalities, significantly expanding the synthetic utility of the parent molecule. Research has demonstrated its participation in cycloaddition reactions, a testament to its versatility.

One notable transformation is the conversion of the nitrile group into a tetrazole ring. In a study highlighting the utility of this compound as an acrylonitrile anion surrogate, the nitrile functionality was successfully converted into a vinyl tetrazole. This transformation typically proceeds via a [3+2] cycloaddition reaction with an azide, such as trimethylsilyl azide (TMSN₃), often catalyzed by a tin compound like dibutyltin oxide. This reaction underscores the ability of the nitrile group in this specific molecule to serve as a precursor for complex heterocyclic systems. researchgate.net

While the broader chemistry of nitriles includes hydrolysis to carboxylic acids or amides and reduction to primary amines, specific documented examples of these transformations for this compound in the reviewed literature are less common. However, the general reactivity of the nitrile group suggests that it can likely undergo these fundamental conversions under appropriate acidic, basic, or reductive conditions.

The following table summarizes a key transformation of the nitrile group in this compound.

| Starting Material | Reagents | Product | Reaction Type |

| This compound derivative | Trimethylsilyl azide (TMSN₃), Dibutyltin oxide (n-Bu₂SnO) | Vinyl tetrazole derivative | [3+2] Cycloaddition |

Ring Modifications and Substituent Effects

The tetrahydrothiophene (B86538) ring of this compound is not merely a passive scaffold but actively participates in a range of chemical transformations, leading to significant structural modifications. These reactions are often influenced by the electronic effects of the cyano and ketone groups.

A prominent example of a profound ring modification is the retro-Dieckmann fragmentation. The presence of the β-cyanoketone moiety within the ring structure weakens the C3-C4 bond. thieme-connect.de This inherent strain can be exploited, and upon treatment with a base such as sodium hydroxide (B78521), the ring undergoes fragmentation to yield thioglycolate and acrylonitrile derivatives. thieme-connect.de This reaction is a powerful tool, as it allows for the controlled opening of the heterocyclic ring and the generation of functionalized linear structures. researchgate.net

Furthermore, this compound serves as a precursor for the synthesis of substituted thiophenes, a class of compounds with significant applications in materials science and medicinal chemistry. The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, utilizes α-cyanoesters as starting materials. organic-chemistry.orgwikipedia.orgorganic-chemistry.org While not a direct modification of a pre-existing this compound ring, the principles of the Gewald reaction are highly relevant. It involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The reactivity of the ketone and the activated methylene group adjacent to the nitrile are crucial for the cyclization and subsequent aromatization to the thiophene (B33073) ring. The presence of both a ketone and a cyano group in this compound suggests its potential as a substrate in Gewald-type reactions or similar condensation-cyclization sequences to afford highly substituted thiophene derivatives.

The electronic interplay between the electron-withdrawing cyano and ketone groups significantly influences the reactivity of the tetrahydrothiophene ring. The acidity of the protons at the C2 and C4 positions is enhanced, facilitating deprotonation and subsequent alkylation or condensation reactions at these sites. This activation is a key factor in many of the synthetic applications of the molecule. For instance, in palladium-catalyzed allylic alkylation reactions, the enolate generated from this compound acts as a nucleophile, leading to the introduction of substituents on the ring prior to further transformations like the aforementioned retro-Dieckmann fragmentation. researchgate.net The substituent effects are also pronounced in the aromatic thiophene derivatives synthesized from this precursor. The presence of electron-withdrawing groups like the cyano group can deactivate the thiophene ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. umons.ac.be

The following table provides examples of ring modifications involving this compound.

| Reaction Type | Key Reagents/Conditions | Resulting Structure | Significance |

| Retro-Dieckmann Fragmentation | Base (e.g., NaOH) | Acrylonitrile and thioglycolate derivatives | Ring opening to form functionalized linear molecules researchgate.netthieme-connect.de |

| Thiophene Synthesis (Gewald-type) | Elemental Sulfur, Base | Substituted 2-aminothiophenes | Aromatization to form important heterocyclic compounds organic-chemistry.orgimpactfactor.orgumich.edu |

| Palladium-Catalyzed Allylic Alkylation | Palladium catalyst, Allylic electrophile | Alkylated this compound | Introduction of substituents on the ring researchgate.net |

Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of detailed spectroscopic and structural elucidation data for the chemical compound this compound. While basic information such as its molecular formula (C₅H₅NOS) and molecular weight (127.16 g/mol ) is available, in-depth experimental and computational characterization appears to be unpublished or not widely disseminated. chemicalbook.comvwr.com

Efforts to compile a detailed profile on the advanced nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) of this compound were unsuccessful. The required data for a thorough analysis, including 1D and 2D NMR spectra, solid-state NMR studies, computational NMR predictions, accurate mass determination, and fragmentation pathways, are not present in the surveyed scientific literature.

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides distinct signals corresponding to its key functional groups: the carbonyl (C=O), cyano (C≡N), and carbon-sulfur (C-S) bonds.

Vibrational Mode Assignments of Key Functional Groups (C=O, C≡N, C-S)

Carbonyl (C=O) Stretching: The C=O stretching vibration is one of the most intense and recognizable bands in an IR spectrum. For a saturated five-membered ring ketone, the carbonyl absorption is typically found at a higher frequency than in acyclic ketones due to ring strain. It is expected to appear in the range of 1740-1760 cm⁻¹.

Cyano (C≡N) Stretching: The nitrile group exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum. The C≡N triple bond stretching vibration typically occurs in the range of 2210-2260 cm⁻¹. The intensity of this band can be influenced by the electronic environment of the cyano group.

Carbon-Sulfur (C-S) Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. Its identification can be challenging due to the presence of other absorptions in this region.

A summary of the expected IR absorption frequencies for the key functional groups in this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl | C=O Stretch | 1740 - 1760 |

| Cyano | C≡N Stretch | 2210 - 2260 |

| Carbon-Sulfur | C-S Stretch | 600 - 800 |

Computational Vibrational Spectroscopy

In the absence of experimental IR spectra, computational methods, particularly those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. By optimizing the molecular geometry and calculating the harmonic frequencies, a theoretical IR spectrum can be generated. These calculations can provide valuable insights into the vibrational modes and help in the assignment of experimental spectra when they become available. Such computational studies have been successfully applied to a wide range of organic molecules to complement experimental spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophore Analysis

The chromophores in this compound are the carbonyl (C=O) and cyano (C≡N) groups. The lone pair of electrons on the sulfur atom can also participate in electronic transitions. The expected electronic transitions for this molecule are:

n → π* transition: This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the cyano group) to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. For the carbonyl group, this transition is expected in the UV region.

π → π* transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense than n → π* transitions and occur at shorter wavelengths.

The tetrahydrothiophene (B86538) ring itself does not absorb significantly in the near-UV region. Therefore, the UV-Vis spectrum of this compound will be primarily determined by the electronic transitions of the C=O and C≡N groups.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band upon changing the polarity of the solvent. This effect is dependent on the differential solvation of the ground and excited states of the molecule.

For this compound, the n → π* transition of the carbonyl group is expected to exhibit a hypsochromic shift (blue shift) with increasing solvent polarity. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for the transition. Conversely, π → π* transitions often show a bathochromic shift (red shift) in polar solvents, as the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents. Studies on various thiophene (B33073) derivatives have demonstrated significant solvatochromic effects, which can be analyzed using models like the Kamlet-Taft or Catalán solvent parameters to understand the solute-solvent interactions.

Theoretical UV-Vis Spectra Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. chemicalbook.com By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be simulated. This approach allows for the assignment of experimental absorption bands to specific electronic transitions and can provide insights into the nature of the excited states. TD-DFT calculations, often combined with a polarizable continuum model (PCM) to account for solvent effects, can be used to predict the solvatochromic behavior of this compound and aid in the interpretation of its experimental UV-Vis spectra. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional structure of this compound in the solid state would require single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and its interactions within the crystal. However, a thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), has yielded no specific entry for this compound.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, any description of the crystal packing and intermolecular interactions of this compound would be purely speculative. The presence of a polar ketone group, a cyano group, and a thioether linkage suggests the potential for various intermolecular forces, such as dipole-dipole interactions and van der Waals forces. These interactions would govern how the molecules arrange themselves in the crystal lattice, influencing physical properties like melting point and solubility. However, the specific nature and geometry of these interactions remain unknown without experimental data.

Absolute Configuration Assignment

This compound possesses a chiral center at the carbon atom bearing the cyano group. Therefore, it can exist as a pair of enantiomers. X-ray crystallography of a single enantiomer or a diastereomeric derivative is the most reliable method for determining the absolute configuration of a chiral molecule. In the absence of such a study for this compound, its absolute configuration has not been experimentally assigned.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For a molecule like 4-Cyano-3-tetrahydrothiophenone, DFT calculations can provide profound insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The tetrahydrothiophene (B86538) ring is not planar and can adopt various conformations. The most stable three-dimensional arrangement of atoms in this compound can be determined through geometry optimization using DFT methods. This process seeks to find the minimum energy structure on the potential energy surface. For substituted five-membered rings, envelope and twist conformations are typically the most stable.

In the case of this compound, the presence of the sp²-hybridized carbonyl carbon and the cyano group at the adjacent carbon introduces specific steric and electronic constraints that influence the ring's puckering. Theoretical studies on similar substituted heterocyclic systems often employ functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to accurately predict the geometric parameters. researchgate.netscispace.com The conformational analysis would involve identifying all possible low-energy conformers and calculating their relative energies to determine the most populated state.

A hypothetical conformational analysis would likely reveal a limited number of stable conformers due to the rigidity imposed by the ketone group. The orientation of the cyano group, either in a pseudo-axial or pseudo-equatorial position relative to the average plane of the ring, would be a key determinant of conformational stability.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Cyano Group Orientation | Relative Energy (kcal/mol) |

| 1 | Pseudo-equatorial | 0.00 |

| 2 | Pseudo-axial | 1.5 - 3.0 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted rings. Actual values would require specific DFT calculations.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur atom and the oxygen atom of the carbonyl group. The LUMO is likely to be a π* orbital associated with the C=O and C≡N bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards nucleophilic attack at the carbonyl carbon and electrophilic attack at the sulfur or oxygen atoms. dergipark.org.tr

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 to -8.5 | Primarily located on S and O lone pairs |

| LUMO | -1.0 to -2.0 | Primarily a π* orbital of C=O and C≡N |

| HOMO-LUMO Gap | 5.5 to 7.5 | Indicates moderate chemical stability |

Note: These values are estimations based on DFT calculations of similar organic molecules and would need to be confirmed by specific calculations for this compound.

Energetic Profiles of Reactions

DFT calculations are invaluable for mapping the energetic pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its reactivity in various transformations. For instance, the retro-Dieckmann fragmentation, where the C3-C4 bond cleaves upon addition of a hydroxide (B78521) anion, is a known reaction for this compound. researchgate.netthieme-connect.de

Computational studies could model the reaction coordinate for this fragmentation, calculating the energy of the reactants, the transition state, and the products (thioglycolate and acrylonitrile). researchgate.netthieme-connect.de This would provide a quantitative understanding of the reaction's feasibility and kinetics. Such studies often employ advanced DFT functionals and basis sets to achieve high accuracy in the calculated energies. researchgate.netlongdom.org

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time, accounting for thermal motion and interactions with its environment.

Conformational Flexibility and Dynamic Behavior

MD simulations can reveal the conformational flexibility of the tetrahydrothiophene ring and the cyano-substituted side chain. By simulating the molecule's trajectory over nanoseconds, one can observe transitions between different conformers and understand the energy barriers separating them. This dynamic perspective is crucial for understanding how the molecule's shape fluctuates under realistic conditions. Ab initio molecular dynamics of thiophene (B33073) has shown that ring-opening can occur upon photoexcitation, highlighting the dynamic nature of such heterocyclic systems. researchgate.net

Solvent Effects and Solution-Phase Properties

The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. rsc.orgresearchgate.net

The simulations can provide insights into the solvation shell around the molecule, identifying specific interactions such as hydrogen bonding between the carbonyl oxygen and protic solvents. The radial distribution functions derived from MD simulations can quantify the average distance and coordination number of solvent molecules around different parts of the solute. rsc.org Furthermore, the conformational equilibrium of this compound may shift in different solvents due to preferential stabilization of one conformer over another. Computational studies on similar systems have demonstrated that both the conformational dynamics and the explicit inclusion of solvent molecules are often necessary to accurately reproduce experimental properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a set of compounds with their biological activity or a particular chemical property. nih.govnih.gov These models are instrumental in predicting the behavior of new or untested compounds, thereby streamlining the research and development process. researchgate.net For a compound like this compound, QSAR can offer predictive insights into its reactivity, selectivity, and even its spectroscopic characteristics. The development of a robust QSAR model typically involves the calculation of a wide array of molecular descriptors, which can be categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Key quantum-chemical descriptors that are often correlated with reactivity and selectivity include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. jchps.com

Mulliken and Natural Population Analysis (NPA) charges: These provide insight into the charge distribution within the molecule, highlighting potential sites for nucleophilic or electrophilic attack.

Fukui functions: These are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.

A hypothetical QSAR study for a series of substituted tetrahydrothiophenones, including this compound, could involve correlating these calculated descriptors with experimentally determined reaction rates or product ratios. For instance, the presence of the electron-withdrawing cyano group at the C4 position and the keto group at the C3 position is expected to significantly influence the electron density distribution and the energies of the frontier orbitals. These features would likely make the carbonyl carbon an electrophilic center and could influence the acidity of the proton at the C4 position.

A QSAR model for predicting the reactivity of a series of substituted tetrahydrothiophenones in a specific reaction might take the following form:

Reactivity (log k) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where log k is the logarithm of the reaction rate constant, and the descriptors could be parameters like the LUMO energy, the charge on a specific atom, or a steric parameter.

Table 1: Hypothetical QSAR Descriptors for Predicting the Reactivity of Substituted Tetrahydrothiophenones

| Compound | LUMO Energy (eV) | Charge on C3 | Steric Hindrance (Es) | Predicted Reactivity (log k) |

| Tetrahydrothiophen-3-one | -1.2 | +0.45 | -0.1 | 1.2 |

| 2-Methyl-tetrahydrothiophen-3-one | -1.1 | +0.46 | -0.3 | 1.1 |

| This compound | -2.5 | +0.55 | -0.2 | 2.8 |

| 4-Chloro-3-tetrahydrothiophenone | -2.1 | +0.50 | -0.15 | 2.3 |

Note: The data in this table is illustrative and not based on experimental results.

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netnih.gov By calculating these spectra for a given molecule, it is possible to make assignments to experimental data and to understand how structural features influence the spectroscopic output.

QSAR models can be developed to correlate calculated spectroscopic data with structural descriptors. However, a more direct and common application of computational chemistry in this context is the direct simulation of spectra for comparison with experimental results.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level are a standard method for predicting ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. cdnsciencepub.com For this compound, theoretical calculations could predict the chemical shifts of the protons and carbons in the tetrahydrothiophene ring, taking into account the influence of the cyano and keto groups. Discrepancies between calculated and experimental spectra can often reveal subtle conformational or solvent effects.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in IR and Raman spectra correspond to the different vibrational modes of the molecule. DFT calculations can be used to compute these vibrational frequencies and their corresponding intensities. jchps.com For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, the C≡N stretch of the cyano group, and various C-H and C-S stretching and bending modes. Comparing the calculated spectrum with the experimental one can confirm the structure of the molecule and the assignment of the observed bands.

Table 2: Illustrative Correlation of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (H4) | 3.8 ppm | Not Available |

| ¹³C NMR Chemical Shift (C3) | 205 ppm | Not Available |

| ¹³C NMR Chemical Shift (CN) | 118 ppm | Not Available |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | Not Available |

| IR Frequency (C≡N stretch) | 2250 cm⁻¹ | Not Available |

Applications in Chemical Synthesis and Materials Science

Building Block in Heterocyclic Synthesis

The structural framework of 4-Cyano-3-tetrahydrothiophenone, featuring a β-ketonitrile moiety within a sulfur-containing heterocycle, makes it a prime candidate for constructing fused heterocyclic systems.

The dual functionality of this compound allows it to react with dinucleophiles to create bicyclic structures. A notable example is its reaction with hydrazine (B178648) to form a bicyclic lactam precursor. In a documented synthesis, this compound was reacted with hydrazine in toluene (B28343) at 90 °C. google.com This condensation reaction first forms a hydrazone, which then undergoes intramolecular cyclization, resulting in a fused pyrazolo-thiolane system. google.com

Reaction of this compound with Hydrazine

| Reactant | Reagent | Solvent | Temperature | Product |

|---|

While this demonstrates its utility in forming fused nitrogen-containing heterocycles, specific examples of its use in the direct synthesis of fused pyrimidines or thiazines are not extensively detailed in the reviewed scientific literature.

The potential for this compound to serve as a precursor for spirocyclic and polycyclic compounds is recognized in chemical literature, particularly in patent disclosures that cover broad classes of chemical structures. google.com However, specific, detailed synthetic routes starting from this compound to create spirocyclic or polycyclic architectures are not explicitly described in the available research.

Role in Chiral Synthesis and Stereocontrol

This compound possesses a chiral center at the C4 position. As such, it can exist in different stereoisomeric forms, including enantiomers and diastereomers. google.com This intrinsic chirality suggests its potential as a starting material for asymmetric synthesis. While the potential for creating optically active compounds from this precursor is acknowledged, the reviewed literature does not provide specific methods or detailed studies on achieving stereocontrol in reactions involving this compound. google.com

Potential Bioactive Applications and Mechanistic Insights

Molecular Docking and In Silico Screening for Biological Targets

There is a notable absence of specific molecular docking and in silico screening studies focused on 4-Cyano-3-tetrahydrothiophenone in published research. The compound is typically utilized as a building block, and as such, computational studies are directed at the final products derived from it.

Ligand-Protein Interactions and Binding Affinity

Direct research on the ligand-protein interactions and binding affinity of this compound is not available. The focus of such studies is on the molecules synthesized using this compound as a starting material.

Prediction of Pharmacological Activity (e.g., Anti-inflammatory)

While direct predictions of the pharmacological activity of this compound are not documented, its use in the synthesis of compounds with anti-inflammatory potential is a key area of interest. It serves as a precursor for novel phenylacetic acid derivatives that are designed to suppress the production of prostaglandin-E2 (PGE2). epo.org PGE2 is a key mediator in the inflammatory cascade. epo.org The derivatives synthesized from this compound are therefore predicted to have anti-inflammatory effects and potential utility in treating conditions like overactive bladder. epo.org

Furthermore, this compound is a starting material for the synthesis of bicyclic lactams that function as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase. google.com The inhibition of RIP1 kinase is a therapeutic strategy for diseases associated with inflammation and necroptotic cell death. google.com

Enzyme Inhibition Studies

Direct enzyme inhibition studies on this compound are not found in the reviewed literature. The compound's significance lies in its role as a precursor for potent enzyme inhibitors.

Kinetic Analysis of Enzyme-Inhibitor Interactions

There is no available data on the kinetic analysis of enzyme-inhibitor interactions for this compound. Kinetic studies would be performed on the final, more complex molecules synthesized from this precursor.

Mechanism of Inhibition

The mechanism of inhibition is not directly applicable to this compound as it is not documented to be an enzyme inhibitor itself. However, the derivatives synthesized from it have defined mechanisms of action. For instance, the phenylacetic acid derivatives are suppressors of PGE2 production, likely through the inhibition of enzymes involved in the prostaglandin (B15479496) synthesis pathway. epo.org The bicyclic lactam derivatives, on the other hand, are designed to inhibit RIP1 kinase, thereby blocking the signaling pathway that leads to inflammation and necroptosis. google.com

Interaction with Biological Systems (General Mechanisms)

The interaction of this compound with biological systems is primarily understood in the context of its utility as a synthetic intermediate. It provides a key structural motif for the assembly of pharmacologically active molecules. The general mechanism through which it contributes to biological activity is by being chemically transformed into derivatives that are capable of specific interactions with biological targets like enzymes and receptors.

The following table summarizes the potential applications of compounds derived from this compound:

| Derivative Class | Biological Target | Potential Therapeutic Application |

| Phenylacetic acid derivatives | Prostaglandin-E2 (PGE2) production pathway | Anti-inflammatory, Overactive Bladder |

| Bicyclic lactams | Receptor-Interacting Protein 1 (RIP1) kinase | Anti-inflammatory, Diseases associated with necroptosis |

Despite a comprehensive search for scientific literature, no specific research data was found regarding the reactivity of this compound with biomolecules, nor were there any studies detailing its cellular uptake and distribution.

The available information is limited to chemical properties and safety data provided by commercial suppliers. There is a lack of published peer-reviewed studies investigating the biological interactions of this specific compound. Therefore, the requested article sections on "," including "Reactivity with Biomolecules" and "Cellular Uptake and Distribution Studies," cannot be generated at this time due to the absence of relevant scientific research.

Further research into the bioactivity of this compound is required before a detailed analysis of its potential applications and mechanisms of action can be provided.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established synthetic routes exist for 4-Cyano-3-tetrahydrothiophenone, often involving the reaction of appropriate starting materials in solvents like N,N-dimethylformamide in the presence of a base such as sodium hydride, the focus is shifting towards greener and more efficient production methods. epo.org

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. In this approach, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability.

Table 1: Comparison of Batch vs. Conceptual Flow Synthesis of this compound Derivatives

| Parameter | Traditional Batch Synthesis (Based on Patent Data epo.org) | Conceptual Flow Synthesis |

| Reaction Time | Several hours (e.g., 2-10 hours) google.com | Minutes |

| Temperature Control | Bulk heating/cooling (potential for hotspots) | Precise, instantaneous thermal control |

| Reagent Stoichiometry | Bulk addition | Precise molar ratio control via pump rates |

| Safety Profile | Handling of large volumes of reactive agents (e.g., NaH) | Small reaction volumes, contained system |

| Scalability | Requires larger vessels, challenging heat transfer | "Scale-out" by running parallel systems or longer runs |

| Potential Yield | Variable, subject to batch-to-batch inconsistencies | Potentially higher and more consistent |

Modern synthetic chemistry is increasingly leveraging light and electricity to drive reactions. Photoredox catalysis uses visible light to initiate single-electron transfers, enabling unique chemical transformations under mild conditions. Electrosynthesis, on the other hand, uses an electric current to drive oxidation and reduction reactions, often avoiding the need for harsh chemical reagents.

These techniques could provide novel pathways to this compound or its derivatives. For instance, photoredox catalysis could be explored for C-H functionalization of the tetrahydrothiophene (B86538) ring, a challenging transformation using conventional methods. Electrosynthesis could offer a reagent-free alternative for the reduction or coupling reactions involved in its synthesis, thereby reducing waste and improving the environmental footprint of the process.

Exploration of Advanced Spectroscopic Techniques

Detailed structural characterization is fundamental to understanding the properties and behavior of this compound. While standard techniques provide basic structural information, advanced spectroscopic methods are poised to offer unprecedented levels of detail.

Although Cryo-EM is predominantly used for large biomolecules, its application in small-molecule structural determination (MicroED) is a rapidly advancing field. If crystals of this compound or its derivatives are too small for conventional X-ray crystallography, Cryo-EM could become a viable tool for obtaining a high-resolution three-dimensional structure from nanocrystals. This would provide definitive data on bond lengths, bond angles, and conformation in the solid state.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and identifying trace-level components.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile derivatives of this compound, GC-MS/MS could be used for highly selective and sensitive quantitative analysis. It would also aid in the structural elucidation of unknown impurities in a synthetic mixture by providing fragmentation data.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC separation with an NMR spectrometer. It would be invaluable for identifying and structurally characterizing non-volatile intermediates and byproducts in the reaction mixtures leading to this compound, without the need for prior isolation.

Table 2: Hypothetical Data from Advanced Analytical Techniques for this compound

| Technique | Type of Information | Potential Application |

| GC-MS/MS | Parent Ion (m/z), Fragment Ions | Purity analysis, identification of specific synthesis byproducts. |

| LC-NMR | ¹H and ¹³C NMR spectra of separated compounds | Unambiguous structure determination of isomers or unstable intermediates in a reaction mixture. |

| Cryo-EM (MicroED) | 3D atomic structure from nanocrystals | Absolute stereochemistry and solid-state conformation. |

Application in Supramolecular Chemistry and Self-Assembly

The functional groups within this compound—a nitrile group (a hydrogen bond acceptor), a ketone (a polar group and hydrogen bond acceptor), and a thioether linkage—make it an interesting candidate for supramolecular chemistry. These groups can participate in non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and coordination with metal ions.

Future research could explore the use of this compound or its derivatives as building blocks (synthons) for creating larger, organized structures through self-assembly. By designing molecules that incorporate the this compound scaffold, it may be possible to construct novel materials such as metal-organic frameworks (MOFs), liquid crystals, or functional gels with unique electronic or photophysical properties.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The landscape of chemical research is undergoing a significant transformation, driven by the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools are accelerating the pace of discovery, from the design of novel molecules to the optimization of synthetic routes. In the context of a versatile building block like this compound, AI and ML offer promising avenues for exploring its chemical space and unlocking new applications. By leveraging vast datasets of chemical information, algorithms can identify patterns and make predictions that would be challenging or impossible for human researchers alone.

De Novo Design of Derivatives

De novo drug design, or the creation of novel molecular structures with desired properties, is a key area where generative AI is making a substantial impact. variational.aiisef.net These models, often based on architectures like recurrent neural networks (RNNs) or transformers, can be trained on large databases of known molecules to learn the underlying rules of chemical bonding and structure. isef.net When applied to a specific scaffold such as this compound, these AI systems can generate a multitude of novel derivatives that are synthetically accessible and optimized for specific biological targets or material properties.

The process typically involves defining a set of desired parameters, such as enhanced binding affinity to a particular enzyme, improved solubility, or specific electronic properties. The generative model then explores the vast chemical space around the this compound core, proposing new structures that meet these criteria. This approach not only accelerates the discovery of lead compounds but also fosters innovation by suggesting unconventional molecular architectures. nih.gov

Below is a hypothetical table illustrating the types of derivatives of this compound that could be generated by an AI model, along with their predicted properties.

| Derivative ID | Generated Structure | Predicted Property 1 (e.g., pIC50) | Predicted Property 2 (e.g., Solubility mg/mL) | Predicted Synthetic Accessibility Score |

| D-001 | 2-((1H-imidazol-5-yl)methyl)-4-cyano-3-tetrahydrothiophenone | 7.8 | 150 | 0.9 |

| D-002 | 4-cyano-2-(4-fluorobenzyl)-3-tetrahydrothiophenone | 8.2 | 85 | 0.85 |

| D-003 | 4-cyano-2-(morpholinomethyl)-3-tetrahydrothiophenone | 7.5 | 250 | 0.92 |

| D-004 | 2-(cyclopropylmethyl)-4-cyano-3-tetrahydrothiophenone | 8.0 | 120 | 0.88 |

This table is for illustrative purposes only. The data is hypothetical and not based on experimental results.

Automated Synthesis and Reaction Prediction

A significant bottleneck in chemical research is the planning and execution of synthetic routes. Machine learning models are now being developed to predict the outcomes of chemical reactions with increasing accuracy, thereby streamlining the synthesis process. nih.govrjptonline.org These models are trained on massive reaction databases, enabling them to recognize patterns in reactivity and predict the most suitable reagents, solvents, catalysts, and temperature for a given transformation. nih.govchemintelligence.com

Furthermore, the integration of these prediction models with automated synthesis hardware is leading to the development of "self-driving" laboratories. These systems can design a synthetic route, predict the reaction conditions, and then physically execute the synthesis, purifying and analyzing the product without human intervention. This automated approach can significantly accelerate the synthesis of novel derivatives of this compound that were designed by de novo methods.

The following table provides a hypothetical example of how a machine learning model might predict optimal conditions for a specific reaction involving this compound.

| Target Product | Reactant 1 | Reactant 2 | Predicted Catalyst | Predicted Solvent | Predicted Temperature (°C) | Predicted Yield (%) |

| 2-benzyl-4-cyano-3-tetrahydrothiophenone | This compound | Benzyl bromide | Potassium carbonate | Acetonitrile | 60 | 85 |

| 2-acetyl-4-cyano-3-tetrahydrothiophenone | This compound | Acetic anhydride | Sodium acetate | Toluene (B28343) | 100 | 78 |

| 2-(hydroxymethyl)-4-cyano-3-tetrahydrothiophenone | This compound | Formaldehyde | Triethylamine | Methanol | 25 | 92 |

This table is for illustrative purposes only. The data is hypothetical and not based on experimental results.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Cyano-3-tetrahydrothiophenone, and how can purity be validated?

- Methodological Answer : The synthesis typically involves cyclization of 3-cyanotetrahydrothiophene derivatives under acidic or catalytic conditions. For example, ketone-functionalized precursors may undergo intramolecular cyclization using H₂SO₄ as a catalyst. Post-synthesis, purity can be validated via gas chromatography (GC) with >98% purity thresholds (as seen in catalog standards) . Full characterization should include - and -NMR to confirm the cyano and ketone groups, alongside mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : A strong absorbance near ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ketone C=O stretch).

- NMR : In -NMR, the tetrahydrothiophene ring protons appear as multiplet signals between δ 2.5–3.5 ppm, while the cyano group does not directly contribute to proton signals. -NMR should show a carbonyl carbon at ~200 ppm and a cyano carbon at ~120 ppm .

Q. How does temperature influence the stability of this compound during storage?

- Methodological Answer : Thermal stability studies on similar tetrahydrothiophene derivatives indicate decomposition points above 150°C. For long-term storage, the compound should be kept at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation of the sulfur moiety. Differential scanning calorimetry (DSC) can empirically determine decomposition thresholds .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound participates in nucleophilic additions?

- Methodological Answer : The electron-withdrawing cyano group activates the ketone toward nucleophilic attack. Computational studies (e.g., DFT) suggest that nucleophiles like Grignard reagents preferentially attack the carbonyl carbon, with the reaction energy profile showing a low activation barrier (~15–20 kJ/mol). Solvent effects (e.g., THF vs. DMF) should be modeled to optimize regioselectivity .

Q. How can researchers resolve contradictions in reported -NMR chemical shifts for this compound across different solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity and hydrogen bonding. To standardize

- Compare spectra in deuterated DMSO (polar aprotic) vs. CDCl₃ (nonpolar).

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton environments.

- Cross-reference with crystallographic data (if available) to validate spatial arrangements .

Q. What computational strategies are effective for predicting the reactivity of this compound in photochemical reactions?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) can model excited-state behavior. Key steps include:

Optimize ground-state geometry using B3LYP/6-31G(d).

Calculate vertical excitations to identify low-energy transitions (e.g., n→π* at ~300 nm).

Simulate solvent effects with a polarizable continuum model (PCM). Validation via UV-Vis spectroscopy is critical .

Data Analysis and Validation

Q. How should researchers address inconsistencies in reported melting points for this compound?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Recommendations:

- Purify via recrystallization (e.g., ethanol/water mixtures) and measure melting points using a calibrated apparatus.

- Perform powder X-ray diffraction (PXRD) to identify crystalline phases.

- Compare results with high-purity standards (>98% GC) from reputable catalogs .

Experimental Design

Q. What controls are essential when testing this compound as a catalyst in heterocyclic synthesis?

- Methodological Answer : Include:

- Negative Controls : Reactions without the catalyst to assess background reactivity.

- Isotopic Labeling : Use -labeled cyanide to track incorporation into products.

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to establish turnover frequencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.